molecular formula C19H41N B122632 N-Methyloctadecylamine CAS No. 2439-55-6

N-Methyloctadecylamine

Cat. No. B122632
M. Wt: 283.5 g/mol
InChI Key: SZEGKVHRCLBFKJ-UHFFFAOYSA-N
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Patent
US04608444

Procedure details

A mixture of 5.7 g ethyl-3-diphenylphosphinopropionate (9.9 mmoles), 5.1 g N-methyl-n-octadecylamine (18.0 mmoles), and 0.3 g sodium methoxide (5.6 mmoles) were first deoxygenated and then heated to 100° C. under a nitrogen atmosphere for 24 hours. The mixture was then cooled and extracted with pentane. The pentane soluble was rotovapped to an oil.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:20])[CH2:5][CH2:6][P:7]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C.[CH3:21][NH:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].C[O-].[Na+]>>[CH3:21][N:22]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[C:4](=[O:20])[CH2:5][CH2:6][P:7]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
C(C)OC(CCP(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
5.1 g
Type
reactant
Smiles
CNCCCCCCCCCCCCCCCCCC
Name
sodium methoxide
Quantity
0.3 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were first deoxygenated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane

Outcomes

Product
Name
Type
Smiles
CN(C(CCP(C1=CC=CC=C1)C1=CC=CC=C1)=O)CCCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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